molecular formula C22H30N4O2S B2728275 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide CAS No. 1185048-81-0

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No.: B2728275
CAS No.: 1185048-81-0
M. Wt: 414.57
InChI Key: XCMKMQUHMOTNFH-UHFFFAOYSA-N
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Description

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane carboxamide core, a phenyl group, and a morpholinylsulfonyl-thienyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 5-(morpholin-4-ylsulfonyl)-2-thienyl intermediate. This involves the sulfonylation of a thienyl derivative with morpholine and a sulfonyl chloride reagent under controlled conditions.

    Cyclopropanation: The next step involves the cyclopropanation of the thienyl intermediate with a suitable cyclopropane precursor, such as diazomethane, under acidic or basic conditions.

    Amidation: The final step is the amidation reaction, where the cyclopropane intermediate is reacted with phenyl isocyanate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced derivatives.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, with solvents like dimethylformamide and toluene.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It may influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide: This compound has a similar morpholinylsulfonyl moiety but differs in the core structure and functional groups.

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholinylsulfonyl group but have a different heterocyclic core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-16-5-6-17(2)19(13-16)29-21-14-20(24-15-25-21)26-10-7-18(8-11-26)22(27)23-9-4-12-28-3/h5-6,13-15,18H,4,7-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMKMQUHMOTNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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